5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS: 28004-63-9) is a 1,3,4-thiadiazole derivative featuring a 2,4-dichlorophenoxymethyl substituent. This compound has been structurally characterized via single-crystal X-ray diffraction, revealing a planar thiadiazole ring (mean deviation: 0.0042 Å) and a dihedral angle of 21.5° between the thiadiazole and benzene rings . Intermolecular N–H⋯N hydrogen bonding stabilizes its crystal lattice, forming chains along the crystallographic b-axis .
The compound exhibits broad-spectrum biological activities, including insecticidal and fungicidal properties, attributed to the electron-withdrawing 2,4-dichlorophenoxy group, which enhances its interaction with biological targets . Its synthesis typically involves cyclocondensation reactions, as detailed in studies by Wang et al. (2009) .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLKQLOFRYRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorophenol with thiadiazole derivatives. One common method includes the reaction of 2,4-dichlorophenol with thiocarbohydrazide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets may vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
5-(4-Substituted-Phenyl)-1,3,4-Thiadiazol-2-amines
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Substituent: 4-Methylphenyl (electron-donating group). Activity: Used as a precursor for Schiff base derivatives, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, which exhibit insecticidal and fungicidal activities . Structural Note: The thiadiazole ring remains planar, but the methyl group reduces electronegativity compared to halogenated analogs .
- 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Substituent: 2,4-Dichlorophenyl (directly attached to thiadiazole). Key Difference: Lacks the phenoxymethyl linker present in the title compound. Activity: Similar halogenated profile but reduced conformational flexibility due to the absence of the methyleneoxy bridge .
Phenoxymethyl-Modified Thiadiazoles
- 5-((4-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine Substituent: 4-Fluorophenoxymethyl. Activity: Demonstrates moderate antimicrobial activity. The fluorine atom’s smaller size and higher electronegativity may alter binding affinity compared to chlorine . Synthesis: Similar to the title compound but uses 4-fluorophenol in the substitution step .
- 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Substituent: Unsubstituted phenoxymethyl. Activity: Less potent than halogenated derivatives due to the absence of electron-withdrawing groups .
Hybrid and Schiff Base Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine Substituent: Quinazoline-linked phenoxymethyl. Activity: Potent glycogen synthase kinase (GSK-3) inhibitor with hypoglycemic effects, highlighting the role of fused heterocycles in modulating kinase activity .
Key Structural and Functional Insights
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal and agricultural chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C9H8Cl2N3OS
- Molecular Weight : 241.69 g/mol
- CAS Number : 84138-74-9
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It has been identified as a potential inhibitor of c-Met kinase, which is implicated in cancer cell proliferation and metastasis. The binding of the compound to the kinase domain prevents autophosphorylation, thereby inhibiting downstream signaling pathways involved in tumor growth .
- Antifungal Activity : Research indicates that the compound exhibits fungicidal properties, making it a candidate for agricultural applications in crop protection against fungal pathogens.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, although further research is needed to elucidate its efficacy against specific bacterial strains .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting c-Met activity in vitro. The results indicated a dose-dependent response with significant reductions in cell viability in cancer cell lines expressing high levels of c-Met.
- Agricultural Applications : Field trials have shown that formulations containing this compound effectively reduced fungal infections in crops, leading to improved yield and quality. The fungicidal mechanism is believed to involve disruption of fungal cell wall synthesis.
- Antimicrobial Testing : In vitro assays against common bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are ongoing to optimize its structure for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
